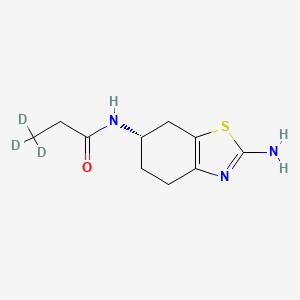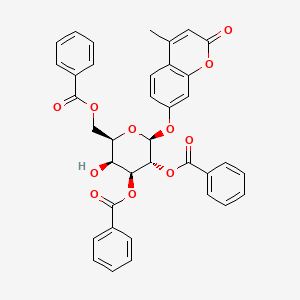
异烟肼-d4
描述
Isoniazid, also known as isonicotinic acid hydrazide (INH), is an antibiotic used for the treatment of tuberculosis . It is often used with other drugs to treat tuberculosis (TB) or for latent tuberculosis infection . Isoniazid is a highly specific agent, ineffective against other microorganisms .
Synthesis Analysis
A series of isoniazid–pyrimidine conjugates were synthesized in good yields and evaluated for antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis . Another study reported the synthesis of two novel pharmaceutical co-crystals INHGA and PGA in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former .Chemical Reactions Analysis
Isoniazid is a prodrug and must be activated by bacterial catalase. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall . A study proposed a targeted metabolomics strategy using isoniazid derivatization combined with LC-MS/MS to simultaneously quantify 39 carboxyl-containing metabolites (CCMs) of 5 different types .科学研究应用
Isoniazid-d4, also known as isotopically labeled Isoniazid, has several scientific research applications. Here’s a comprehensive analysis focusing on unique applications::
Therapeutic Drug Monitoring
Isoniazid-d4 can be used in clinical research for therapeutic drug monitoring . This involves measuring drug concentrations in patients’ blood to ensure the dosage is within the therapeutic range without being toxic .
Genotype-Phenotype Association Studies
Researchers use Isoniazid-d4 to study the genotype-phenotype association of isoniazid metabolism. This helps in understanding how genetic variations influence the drug’s metabolic profile and its associated effects .
Hepatotoxicity Studies
Isoniazid-d4 is instrumental in researching isoniazid-induced hepatotoxicity . It helps in identifying the hepatotoxic effects of isoniazid and understanding its mechanism .
Population Pharmacokinetic Modeling
It is used for population pharmacokinetic modeling to predict initial dosing of isoniazid based on population data, which can vary due to genetic differences among individuals .
Tuberculosis Chemotherapy
As a frontline drug in tuberculosis treatment, Isoniazid-d4’s mechanism of action and its efficacy as part of the chemotherapy regimen are key areas of research .
Anti-mycobacterial Potential
The anti-mycobacterial potential of Isoniazid-d4 and its derivatives are evaluated to develop new treatments against mycobacterial infections like tuberculosis .
Cytotoxic Activity Studies
Isoniazid-d4 has been reported to exhibit cytotoxic activity , which is the ability to kill cells. This property is studied for potential applications in cancer treatment .
Acute Toxicity Studies
Research on acute toxicity of Isoniazid-d4 helps determine the safety profile of the drug and its derivatives, which is crucial for developing new therapeutic agents .
作用机制
Target of Action
Isoniazid-d4, a deuterated form of Isoniazid, is primarily active against organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid-d4 is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . The antimicrobial activity of Isoniazid-d4 is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis , which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Biochemical Pathways
The biochemical pathways affected by Isoniazid-d4 are primarily related to the synthesis of mycolic acids, an essential component of the bacterial cell wall . By inhibiting mycolic acid synthesis, Isoniazid-d4 interferes with cell wall synthesis, leading to a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Pharmacokinetics
For its parent compound isoniazid, the estimated absorption rate constant (k a ), oral clearance (cl/f), and apparent volume of distribution (v 2 /f) were reported as 394 ± 044 h −1, 182 ± 245 L⋅h −1, and 568 ± 553 L, respectively . The NAT2 genotypes had different effects on the CL/F and F M .
Result of Action
The result of Isoniazid-d4 action is the inhibition of the growth of Mycobacterium species, specifically M. tuberculosis, M. bovis and M. kansasii . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
安全和危害
属性
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWMOHMRWLFEY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662042 | |
| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoniazid-d4 | |
CAS RN |
774596-24-6 | |
| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Q & A
Q1: Why is Isoniazid-d4 used as an internal standard for Isoniazid quantification in this study?
A: Isoniazid-d4, a deuterated form of Isoniazid, serves as an ideal internal standard due to its similar chemical behavior to the analyte (Isoniazid) during sample preparation and analysis. Using a stable isotope-labeled analog like Isoniazid-d4 helps correct for variability in extraction efficiency, ionization suppression, and other factors that can impact accurate quantification. [] This leads to more reliable and precise measurements of Isoniazid concentrations in serum samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)





![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)
![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)